trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester
Overview
Description
trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is a synthetic organic compound that features a cyclopropane ring substituted with a fluorophenyl group and an ethyl ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a cyclopropane derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions might convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible development as a pharmaceutical agent.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with cyclopropane rings can interact with enzymes or receptors, potentially inhibiting or activating them. The fluorophenyl group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate: Lacks the fluorine atom.
Methyl (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of both the fluorophenyl group and the ethyl ester, which may confer specific biological activities or chemical properties not seen in similar compounds.
Properties
IUPAC Name |
ethyl (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFYGBAATKYLCU-WDEREUQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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